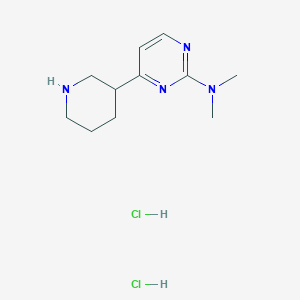

Dimethyl-(4-piperidin-3-yl-pyrimidin-2-yl)-amine dihydrochloride

Description

Dimethyl-(4-piperidin-3-yl-pyrimidin-2-yl)-amine dihydrochloride is a pyrimidine derivative with the molecular formula C₁₅H₂₁Cl₂N₅ and a molecular weight of 342.27 g/mol . Its CAS registry number is 1361111-30-9, and it is cataloged under MDL number MFCD21606223 . The compound features a pyrimidine core substituted with a dimethylamine group at position 2 and a piperidin-3-yl moiety at position 2. As a dihydrochloride salt, it exhibits enhanced solubility and stability, making it relevant for pharmaceutical research, particularly in drug discovery and development .

Propriétés

IUPAC Name |

N,N-dimethyl-4-piperidin-3-ylpyrimidin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4.2ClH/c1-15(2)11-13-7-5-10(14-11)9-4-3-6-12-8-9;;/h5,7,9,12H,3-4,6,8H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSILVSWTZBFHLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=N1)C2CCCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Dimethyl-(4-piperidin-3-yl-pyrimidin-2-yl)-amine dihydrochloride is a synthetic compound notable for its potential biological activities, particularly as an inhibitor of renin, an enzyme crucial in the regulation of blood pressure. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Dimethyl-(4-piperidin-3-yl-pyrimidin-2-yl)-amine dihydrochloride has the molecular formula CHClN and a molecular weight of approximately 279.21 g/mol. The compound features a piperidine ring and a pyrimidine moiety, which are significant in various pharmacological applications. The dihydrochloride form enhances its solubility and stability in aqueous environments, making it suitable for biological assays .

The primary mechanism of action for Dimethyl-(4-piperidin-3-yl-pyrimidin-2-yl)-amine dihydrochloride involves the inhibition of renin. By modulating the renin-angiotensin system, this compound may exert antihypertensive effects. Additionally, in vitro studies suggest potential anti-inflammatory and analgesic properties, although the precise mechanisms remain to be fully elucidated.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Renin Inhibition | Modulates blood pressure regulation through inhibition of renin activity. |

| Anti-inflammatory | Exhibits potential to reduce inflammation; further studies needed for mechanisms. |

| Analgesic Effects | May provide pain relief; specific pathways require more investigation. |

Research Findings

-

Renin Inhibition Studies :

- Research indicates that compounds with structural similarities to Dimethyl-(4-piperidin-3-yl-pyrimidin-2-yl)-amine dihydrochloride demonstrate significant antihypertensive properties by inhibiting renin activity. This suggests a promising therapeutic role in managing hypertension.

- In Vitro Studies :

-

Comparative Analysis with Similar Compounds :

- Comparative studies highlight that while other piperidine and pyrimidine derivatives also exhibit biological activity, the unique arrangement of functional groups in Dimethyl-(4-piperidin-3-yl-pyrimidin-2-yl)-amine dihydrochloride may influence its binding affinity and selectivity towards biological targets compared to similar compounds.

Case Study 1: Antihypertensive Efficacy

A study conducted on hypertensive animal models demonstrated that administration of Dimethyl-(4-piperidin-3-yl-pyrimidin-2-yl)-amine dihydrochloride resulted in a statistically significant reduction in systolic blood pressure compared to control groups. The study attributed this effect to its renin-inhibitory action.

Case Study 2: Anti-inflammatory Potential

In vitro assays using human macrophages indicated that treatment with Dimethyl-(4-piperidin-3-yl-pyrimidin-2-yl)-amine dihydrochloride led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Key Findings and Implications

Positional Isomerism : The positional isomer Dimethyl-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-amine dihydrochloride shares the same molecular formula and weight as the target compound but differs in substituent placement. This difference can significantly alter receptor binding and metabolic stability .

Heterocycle Variants : Replacing pyrimidine with pyridine (e.g., and ) simplifies the aromatic system, reducing molecular weight and nitrogen content. This may decrease hydrogen-bonding capacity and affect pharmacokinetics .

Salt Forms : All compared compounds are dihydrochloride salts, suggesting a common strategy to improve bioavailability and crystallinity for pharmaceutical applications .

Research and Analytical Considerations

- Structural Elucidation : Techniques like NMR and UV spectroscopy (as in ) are critical for confirming substituent positions and salt forms in these compounds .

- Crystallography : Programs like SHELX () and validation protocols () ensure accurate structural determination, particularly for positional isomers and salts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.